Paridiformoside
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Overview
Description
Dexamethasone phosphate is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory and autoimmune conditions, as well as in certain types of cancer therapy. The compound is a water-soluble ester of dexamethasone, which allows for rapid onset of action when administered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phosphate typically involves the following steps:
Starting Material: Dexamethasone acetate epoxide.
Ring-Opening Reaction: The epoxide ring is opened using a suitable nucleophile.
Recrystallization: The product is purified through recrystallization.
Base-Catalyzed Hydrolysis: The ester group is hydrolyzed under basic conditions.
Esterification: The hydrolyzed product undergoes esterification with pyrophosphoryl chloride.
Neutralization and Salification: The final product is neutralized and converted to its sodium salt form
Industrial Production Methods: In industrial settings, the production of dexamethasone phosphate involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .
Types of Reactions:
Oxidation: Dexamethasone phosphate can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially at the fluorine and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Substituted derivatives with different halogen or nucleophile groups
Scientific Research Applications
Dexamethasone phosphate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of corticosteroids.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.
Medicine: Widely used in clinical trials for its anti-inflammatory and immunosuppressive properties.
Industry: Incorporated into drug delivery systems such as nanoparticles and hydrogels for controlled release and targeted therapy .
Mechanism of Action
Dexamethasone phosphate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to:
Decreased Inflammation: Suppression of pro-inflammatory cytokines and mediators.
Immunosuppression: Inhibition of leukocyte migration and activity.
Metabolic Effects: Regulation of glucose metabolism and reduction of capillary permeability
Comparison with Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but less potent than dexamethasone phosphate.
Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects.
Betamethasone: Structurally similar to dexamethasone but with different pharmacokinetic properties.
Uniqueness: Dexamethasone phosphate is unique due to its high potency, rapid onset of action, and water solubility, which makes it suitable for various routes of administration, including intravenous and intramuscular injections .
Properties
IUPAC Name |
(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUZRXARAGLJFJ-GTLZPBAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112468-35-6 |
Source
|
Record name | Paridiformoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.